Oxetan-3-yl methanesulfonate
Overview
Description
Oxetan-3-yl methanesulfonate is a chemical compound with the molecular formula C4H8O4S . It has a molecular weight of 152.17 . The compound appears as a colorless or white to yellow liquid or low melting solid .
Molecular Structure Analysis
The InChI code for Oxetan-3-yl methanesulfonate is 1S/C4H8O4S/c1-9(5,6)8-4-2-7-3-4/h4H,2-3H2,1H3
. This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
Oxetan-3-yl methanesulfonate has a predicted density of 1.38±0.1g/ml and a predicted boiling point of 308.9±31.0℃ . It is stored at refrigerator temperatures .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Oxetanes have garnered significant interest in medicinal chemistry due to their unique three-membered ring structure. Researchers have explored their potential as building blocks for drug design. Notably, the oxetane motif can be accessed through epoxide opening with trimethyloxosulfonium ylide, leading to various derivatives . Further studies have investigated oxetanes as kinase inhibitors, aiming to modulate kinase activity for therapeutic purposes .
Chemical Synthesis and Functionalization
Oxetanes serve as versatile intermediates in organic synthesis. Their reactivity allows for functionalization at the ring carbon, enabling the creation of diverse compounds. Researchers have expanded the scope of oxetanes by incorporating alkyl substituents, which can be further manipulated to access a range of derivatives . For instance, bromination and epoxidation reactions have been successfully applied to vinyl oxetane derivatives.
Agrochemicals and Crop Protection
Oxetanes have been explored as building blocks for designing agrochemicals. Their structural diversity allows for tailoring properties relevant to pest control, herbicides, and fungicides. Researchers continue to investigate oxetane-based compounds for sustainable agriculture.
Safety and Hazards
The safety information for Oxetan-3-yl methanesulfonate includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
Oxetan-3-yl methanesulfonate is a chemical compound that is used in various chemical reactions. It is known to be used in the formation of oxetane motifs, which are commonly found in various pharmaceutical compounds .
Mode of Action
The mode of action of Oxetan-3-yl methanesulfonate involves its interaction with other compounds in chemical reactions. For instance, it has been demonstrated that the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This suggests that Oxetan-3-yl methanesulfonate may act as a reagent in these reactions, facilitating the formation of oxetane rings.
Biochemical Pathways
The biochemical pathways affected by Oxetan-3-yl methanesulfonate are primarily related to its role in the synthesis of oxetane-containing compounds. It is involved in the formation of oxetane rings through epoxide opening with trimethyloxosulfonium ylide . The oxetane rings formed are then incorporated into various compounds, affecting their overall structure and properties .
Pharmacokinetics
It is known that oxetane-containing compounds are more metabolically stable and lipophilicity neutral , which may suggest similar properties for Oxetan-3-yl methanesulfonate.
Result of Action
The result of Oxetan-3-yl methanesulfonate’s action is the formation of oxetane rings, which are then incorporated into various compounds . These oxetane-containing compounds have been employed to improve drugs’ physiochemical properties . For example, three FDA-approved oxetane-containing drugs, taxol and its two semisynthetic brethrens, docetaxel and cabazitaxel, are chemotherapies for treating cancer .
Action Environment
The action of Oxetan-3-yl methanesulfonate can be influenced by various environmental factors. For instance, the formation of the oxetane ring from an epoxide required moderate heating . Furthermore, the compound should be stored at 2-8°C in an inert atmosphere for optimal stability .
properties
IUPAC Name |
oxetan-3-yl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S/c1-9(5,6)8-4-2-7-3-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYYZGDBMXPXOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617722 | |
Record name | Oxetan-3-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
148430-81-3 | |
Record name | Oxetan-3-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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